

# Application Notes and Protocols: Identifying Disulfiram Resistance Genes Using CRISPR-Cas9

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Compound of Interest		
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#### Introduction

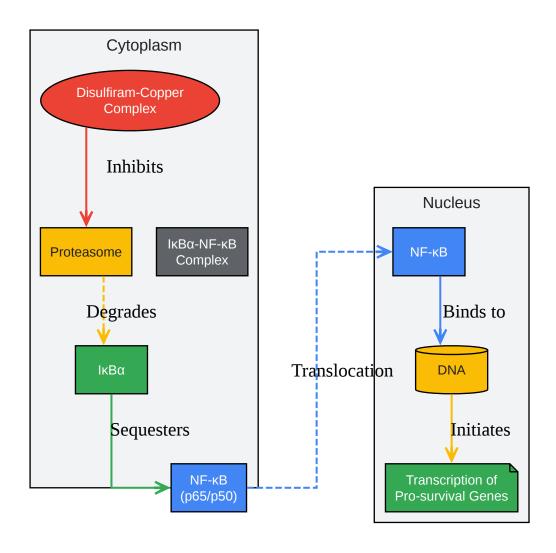
Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has demonstrated significant anti-cancer activity in numerous preclinical and clinical studies.[1][2] Its mechanisms of action are multifaceted, including the inhibition of aldehyde dehydrogenase (ALDH), induction of apoptosis, and suppression of the proteasome system.[2] Emerging evidence also points to the modulation of key signaling pathways such as NF-κB and MAPK.[3] The potentiation of DSF's anti-neoplastic effects by copper has further highlighted its therapeutic potential. However, as with many anti-cancer agents, the development of resistance remains a significant clinical challenge.

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to identify genes that mediate drug resistance.[3][4][5] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations confer a survival advantage to cancer cells in the presence of a cytotoxic agent. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to disulfiram.



# Signaling Pathways Implicated in Disulfiram's Mechanism of Action

Disulfiram's anti-cancer effects are attributed to its influence on several cellular pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is crucial for cancer cell survival, proliferation, and inflammation. Disulfiram, particularly in the presence of copper, can inhibit the proteasome, leading to the accumulation of IκBα and subsequent inhibition of NF-κB activation. The diagram below illustrates a simplified representation of this pathway.



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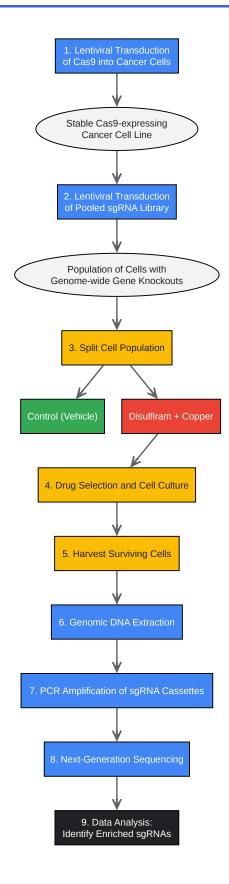
Caption: Simplified NF-kB signaling pathway and the inhibitory action of Disulfiram.



## **Experimental Workflow for CRISPR-Cas9 Screening**

A pooled, genome-wide CRISPR-Cas9 knockout screen is a robust method for identifying genes that modulate sensitivity to a drug.[4][5] The overall workflow involves introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells, treating these cells with the drug of interest (in this case, disulfiram), and then identifying the sgRNAs that are enriched in the surviving cell population through next-generation sequencing.





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Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.



#### **Protocols**

### Generation of a Stable Cas9-Expressing Cell Line

- Cell Culture: Culture the cancer cell line of interest (e.g., A549, a human lung carcinoma cell line) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
- Lentiviral Transduction: Transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Aim for a multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell.
- Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 μg/mL blasticidin). The concentration should be determined beforehand with a kill curve.
- Expansion and Validation: Expand the antibiotic-resistant population. Validate Cas9
  expression and activity using a functional assay (e.g., transduction with an sgRNA targeting
  a surface protein like CD81 followed by FACS analysis, or a T7 endonuclease I assay).

#### Genome-Wide CRISPR-Cas9 Knockout Screen

- Library Transduction: Transduce the stable Cas9-expressing cells with a pooled genome-wide sgRNA library (e.g., GeCKO v2.0) at an MOI of < 0.3. This is critical to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 300-500 cells per sgRNA.
- Antibiotic Selection: After 48 hours, select the transduced cells with a second antibiotic corresponding to the sgRNA vector (e.g., puromycin).
- Establish Baseline: After selection is complete, harvest a population of cells to serve as the baseline (T0) for sgRNA representation.
- Drug Treatment:
  - Determine the IC50 of disulfiram (in combination with a fixed concentration of copper, e.g.,
     1 μM CuCl2) for the Cas9-expressing cell line over a 7-14 day period.
  - Split the remaining transduced cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with disulfiram and copper at a



concentration of approximately IC70-IC80. Maintain library coverage throughout.

- Cell Harvesting: Passage the cells for 14-21 days, maintaining the drug pressure. Harvest cells from both the control and treatment arms at the end of the experiment.
- Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.
- sgRNA Sequencing:
  - Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
  - Perform next-generation sequencing (NGS) on the amplicons to determine the representation of each sgRNA in each sample.

#### **Data Analysis and Hit Identification**

- Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
- Hit Identification: Use statistical methods, such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify sgRNAs and, by extension, genes that are significantly enriched in the disulfiram-treated population compared to the control population. Genes with multiple highly-ranked sgRNAs are considered strong candidates.

#### **Data Presentation**

The results from a CRISPR screen are typically represented as a list of genes ranked by their enrichment in the drug-treated population. The following table is a hypothetical representation of top-ranking candidate genes for disulfiram resistance.



Rank	Gene Symbol	Description	Log2 Fold Change (DSF vs. Control)	p-value	False Discovery Rate (FDR)
1	GENE-A	E3 ubiquitin ligase	5.8	1.2e-8	2.5e-7
2	GENE-B	Copper transporter	5.2	3.5e-8	5.1e-7
3	GENE-C	Component of NF-ĸB pathway	4.9	8.1e-7	9.3e-6
4	GENE-D	Proteasome subunit	4.5	1.5e-6	1.2e-5
5	GENE-E	Aldehyde dehydrogena se family member	4.1	5.6e-6	3.7e-5

This table presents hypothetical data for illustrative purposes.

#### **Validation of Candidate Genes**

It is crucial to validate the top hits from the primary screen to confirm their role in disulfiram resistance.

- Individual Gene Knockout: Generate individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
- Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout lines in the presence of a dose-response range of disulfiram and copper. An increase in the IC50 value compared to control cells (transduced with a non-targeting sgRNA) confirms the resistance phenotype.



- Clonogenic Assays: Plate knockout and control cells at low density and treat with disulfiram.
   After 10-14 days, stain and count the colonies to assess long-term survival.
- Mechanistic Studies: Investigate how the knockout of the candidate gene leads to resistance. This could involve Western blotting to check for alterations in downstream signaling pathways, or functional assays related to the known or predicted function of the gene (e.g., measuring intracellular copper levels for a copper transporter).

#### Conclusion

The combination of CRISPR-Cas9 genome-wide screening with rigorous validation provides a powerful and unbiased approach to elucidate the genetic basis of resistance to disulfiram. Identifying these resistance mechanisms is a critical step in developing more effective therapeutic strategies, including rational drug combinations and patient stratification biomarkers, to overcome resistance and enhance the clinical utility of disulfiram in cancer treatment.

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